molecular formula C18H16ClF3N6O B12180525 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12180525
M. Wt: 424.8 g/mol
InChI Key: SZWUKHLBAIGMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine-3-carboxamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 4-chloro-3-(trifluoromethyl)phenyl group. Its structure combines a heterocyclic triazolo-pyridazine moiety, known for pharmacological relevance, with a trifluoromethyl-substituted aromatic ring, which enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C18H16ClF3N6O

Molecular Weight

424.8 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H16ClF3N6O/c19-14-4-3-12(8-13(14)18(20,21)22)24-17(29)11-2-1-7-27(9-11)16-6-5-15-25-23-10-28(15)26-16/h3-6,8,10-11H,1-2,7,9H2,(H,24,29)

InChI Key

SZWUKHLBAIGMGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps. One common route includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable triazolopyridazine derivative under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the triazolopyridazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Modifications

Key structural variations among analogs include:

Substituents on the aromatic ring :

  • The main compound has a 4-chloro-3-(trifluoromethyl)phenyl group, offering strong electron-withdrawing effects.
  • N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () substitutes the trifluoromethyl group with a simpler 4-chlorobenzyl, reducing steric bulk .
  • N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () replaces the trifluoromethyl group with a methoxy group, altering electronic properties .

Modifications on the triazolo-pyridazine core :

  • The main compound’s triazolo-pyridazine is unsubstituted , whereas analogs like those in and feature 3-methyl or 6-methyl substitutions, which may enhance stability or activity .

Piperidine vs. piperazine linkers :

  • Compounds such as 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () use a piperazine ring, which differs in ring size and basicity compared to the main compound’s piperidine linker .

Comparative Data Table

Compound Name Aromatic Substituent Triazolo Substituent Linker Type Reported Activity Reference ID
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 4-chloro-3-(trifluoromethyl) None Piperidine N/A (Theoretical) -
N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 4-chlorobenzyl 3-methyl Piperidine N/A
N-(3-chloro-4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-chloro-4-methoxyphenyl 3-methyl Piperidine Screening stage
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl) None Piperazine N/A
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives () Varied 6-methyl Varied Antimicrobial (moderate)

Key Findings and Implications

Electron-Withdrawing Groups : The main compound’s trifluoromethyl and chloro substituents likely enhance stability and target affinity compared to simpler analogs .

Heterocyclic Core : Unsubstituted triazolo-pyridazine may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., enzyme active sites).

Piperidine vs.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C14H13ClF3N5OC_{14}H_{13}ClF_3N_5O, with a molecular weight of approximately 376.73 g/mol. Its structural features include:

  • Chloro and trifluoromethyl substituents: These groups often enhance lipophilicity and metabolic stability.
  • Triazolo and pyridazine rings: These heterocycles are known for their diverse pharmacological properties.
PropertyValue
Molecular FormulaC₁₄H₁₃ClF₃N₅O
Molecular Weight376.73 g/mol
LogP3.70850
PSA (Polar Surface Area)46.92 Ų

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Inhibition of Protein Kinases: Compounds containing triazole and pyridazine rings have shown promise in inhibiting kinases such as c-Met, which is implicated in cancer progression . This inhibition can lead to reduced tumor growth and metastasis.
  • GABA Modulation: Some derivatives have been reported to act as allosteric modulators of GABA receptors, suggesting potential applications in neurological disorders .

Therapeutic Applications

The compound's potential therapeutic applications are diverse:

  • Cancer Treatment: Due to its kinase inhibition properties, it may serve as a candidate for treating various cancers, particularly those associated with c-Met overexpression.
  • Neurological Disorders: Its GABAergic activity could make it beneficial for conditions like anxiety or epilepsy.

Case Studies and Research Findings

  • c-Met Inhibition Studies:
    A study highlighted that triazolo-pyridazine derivatives exhibited potent inhibition of c-Met with IC50 values in the nanomolar range (e.g., 0.005 µM), demonstrating significant anti-cancer potential .
  • GABA Modulation:
    Research on related compounds indicated effective modulation of GABA receptor subtypes, which could lead to novel treatments for anxiety disorders .
  • Pharmacokinetic Profiles:
    Preclinical studies showed favorable pharmacokinetic properties in animal models, suggesting good bioavailability and distribution characteristics necessary for therapeutic efficacy .

Table 2: Summary of Biological Activities

Activity TypeFindings
Kinase InhibitionPotent c-Met inhibition (IC50 ~ 0.005 µM)
GABA ModulationAllosteric modulation observed
PharmacokineticsFavorable profiles in preclinical studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.